Allyltrichlorogermane
Description
Properties
IUPAC Name |
trichloro(prop-2-enyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3Ge/c1-2-3-7(4,5)6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXHBPXVFJOVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457618 | |
| Record name | ALLYLTRICHLOROGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-67-4 | |
| Record name | ALLYLTRICHLOROGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Allyltrichlorogermane
Direct Synthesis Approaches to Allyltrichlorogermane
Direct synthesis methods offer an elegant route to organogermanium compounds by utilizing elemental germanium as a primary starting material. acs.org These methods are advantageous as they begin with a readily available form of the element. acs.org
A primary direct synthesis route involves the reaction of elemental germanium with organic halides. acs.org In the case of this compound, the reaction can be carried out with allyl chloride. Research has shown that feeding allyl chloride with hydrogen chloride over elemental germanium can produce this compound. keio.ac.jp This reaction is a notable example of the direct conversion of elemental germanium into a functionalized organogermane. researchgate.netlookchem.com
The mechanism underlying the direct synthesis of this compound is believed to heavily involve a dichlorogermylene (GeCl₂) intermediate. researchgate.netlookchem.comacs.org This highly reactive species can be generated from the reaction of elemental germanium with tetrachlorogermane (GeCl₄). acs.orglookchem.com Once formed, the dichlorogermylene can insert into the carbon-chlorine bond of an organic chloride. acs.orgkeio.ac.jplookchem.com
In the synthesis of this compound, dichlorogermylene, formed from germanium and tetrachlorogermane, inserts into the C-Cl bond of allyl chloride. keio.ac.jplookchem.com This specific reaction pathway has been shown to yield this compound with a high selectivity of 92%, with tetrachlorogermane being the main byproduct. researchgate.netlookchem.comacs.orgkeio.ac.jp The high selectivity strongly supports the proposed mechanism involving the insertion of the dichlorogermylene intermediate. keio.ac.jp
Table 1: Direct Synthesis of this compound via Dichlorogermylene Intermediate
| Reactants | Intermediate | Product | Selectivity |
|---|
Indirect Synthetic Routes to this compound and its Precursors
Indirect routes provide versatility in synthesis by starting with germanium halides or other organometallic compounds, allowing for the formation of this compound through substitution or transmetallation reactions.
A common indirect method for forming carbon-germanium bonds is the alkylation of germanium halides, such as germanium tetrachloride (GeCl₄). rsc.org This involves reacting the germanium halide with a nucleophilic organometallic reagent that provides the allyl group. mt.comsolubilityofthings.com Grignard reagents, like allylmagnesium bromide, are frequently used for this purpose. core.ac.uklibretexts.org The reaction between germanium tetrachloride and allylmagnesium bromide would lead to the substitution of one or more chlorine atoms with the allyl group, yielding this compound among other potential products.
The general principle involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic germanium atom of the halide. libretexts.org
This compound can also be synthesized by modifying other organogermanium compounds. For instance, a precursor like trichloro(phenyl)germane can be reacted with three equivalents of allylmagnesium bromide to yield triallyl(phenyl)germane. core.ac.uk Conversely, it is possible to start with this compound and react it with other organometallic reagents to substitute the chloro groups. An example is the reaction of this compound with phenylmagnesium bromide, which produces allyl(triphenyl)germane. fiu.edu
Another related conversion involves the reaction of chloro(triphenyl)germane with allylmagnesium bromide, which also affords allyl(triphenyl)germane, demonstrating the interchangeability of synthetic precursors. core.ac.uk These reactions highlight the ability to transform one organogermane into another by carefully selecting the appropriate organometallic reagents and germanium substrates. core.ac.uk
Table 2: Examples of Conversions Between Related Organogermane Species
| Starting Germanium Compound | Reagent | Product |
|---|---|---|
| Trichloro(phenyl)germane | Allylmagnesium bromide | Triallyl(phenyl)germane core.ac.uk |
| This compound | Phenylmagnesium bromide | Allyl(triphenyl)germane fiu.edu |
Methodological Advancements in this compound Synthesis
Electrochemistry-Driven Methods for Allylgermane Compounds
The pursuit of more efficient and selective chemical transformations has led to a resurgence of interest in electro-organic synthesis. This field leverages electricity to drive redox reactions, offering a powerful and sustainable alternative to conventional methods that often rely on stoichiometric chemical reagents. rsc.org Electrochemistry's ability to use electrons as "traceless" redox agents has positioned it as a versatile platform for sustainable synthesis. rsc.org In the context of organogermanium chemistry, electrochemical approaches, particularly those that are metal-catalyzed, are emerging as a frontier for the construction of carbon-germanium (C-Ge) bonds.
A significant advancement in this area is the development of nickela-electrocatalyzed cross-electrophile coupling reactions for the synthesis of allylgermanes. researchgate.netkaust.edu.saresearchgate.net This methodology facilitates the coupling of readily available starting materials, such as alkyl halides and chlorogermanes, under mild conditions. researchgate.net The process is particularly notable for its ability to overcome common challenges in organometallic synthesis, such as the need for pre-functionalized materials and harsh reaction conditions. researchgate.net
The reaction typically involves an undivided electrochemical cell, where a constant current is applied. The proposed catalytic cycle for this electroreductive coupling often begins with the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species at the cathode. This low-valent nickel complex then undergoes oxidative addition with an alkyl halide to generate an alkylnickel intermediate. Subsequent reaction with a germanium source, such as this compound's precursors, and reductive elimination from the nickel center forges the desired C(sp³)–Ge bond and regenerates the active nickel catalyst. researchgate.net This electroreductive strategy has been successfully applied to form C-C bonds and demonstrates significant potential for C-Ge bond formation. rsc.orgnih.gov
The table below summarizes typical conditions for related electroreductive coupling reactions, which can be adapted for allylgermane synthesis.
Table 1: Representative Conditions for Electroreductive Coupling Reactions
| Parameter | Description |
|---|---|
| Cell Type | Undivided Cell |
| Anode | Magnesium (Mg), Zinc (Zn), or Carbon (Graphite) |
| Cathode | Carbon (Graphite Felt) or Reticulated Vitreous Carbon |
| Catalyst | NiBr₂·glyme, CoBr₂ |
| Ligand | QuinoxP* (for enantioselective reactions) |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) |
| Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (nBu₄NBF₄) |
| Current | Constant current (e.g., 3.0 mA) |
| Temperature | Room Temperature |
| Reactants | Alkyl halides, Chlorogermanes, Allylic carbonates |
This electrochemical approach offers a high degree of functional group tolerance and can be applied to primary, secondary, and even tertiary alkyl bromides. researchgate.netresearchgate.net Furthermore, it circumvents the regioselectivity problems often associated with other synthetic routes like alkene hydrogermylation. researchgate.net The use of electricity as the driving force allows for precise control over the reaction, enhancing selectivity and yield under mild, room-temperature conditions. rsc.orgnih.gov
Sustainable and Green Chemistry Considerations in this compound Preparation
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. primescholars.comskpharmteco.com The preparation of this compound can be evaluated through this lens, with modern electrochemical methods presenting significant advantages over traditional synthetic routes.
One of the core tenets of green chemistry is Atom Economy , a concept developed by Barry Trost, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comtamu.edunwnu.edu.cn Traditional organometallic syntheses, such as those using Grignard reagents, often have poor atom economy due to the formation of stoichiometric amounts of magnesium halide salts as byproducts. In contrast, electrochemically driven cross-coupling reactions can exhibit higher atom economy. rsc.org For instance, in the nickela-electrocatalyzed synthesis of an allylgermane, the primary reactants are the allyl source, the germanium source, and the alkyl halide, with the catalytic system being regenerated in situ. The use of electrons as a "traceless" reductant minimizes the generation of stoichiometric waste products. rsc.orgrsc.org
Design for Energy Efficiency is also a critical consideration. tamu.edu Electrochemical reactions for preparing allylgermanes can often be conducted at ambient temperature and pressure, which significantly reduces the energy consumption compared to methods requiring high temperatures. rsc.orgresearchgate.net The energy input is in the form of electricity, which can be sourced from renewable resources, further enhancing the sustainability of the process. scispace.com
The table below provides a comparative overview of green chemistry metrics for a hypothetical traditional synthesis versus an electrochemical approach for preparing a compound like this compound.
Table 2: Green Chemistry Metrics Comparison
| Metric | Traditional Synthesis (e.g., Grignard) | Electrochemical Synthesis | Green Advantage of Electrochemistry |
|---|---|---|---|
| Atom Economy | Lower, due to stoichiometric metal halide waste. | Higher, as electrons are the primary reductant. skpharmteco.com | Maximizes the incorporation of reactant materials into the final product. |
| E-Factor (Waste/Product Ratio) | High | Low | Significantly reduces the generation of waste. |
| Reagents | Stoichiometric, often hazardous organometallic reagents. | Catalytic amounts of metal complexes; electrons as the reducing agent. | Avoids the handling and disposal of large quantities of hazardous reagents. |
| Energy Consumption | Often requires heating or cooling. | Typically runs at ambient temperature. rsc.org | Minimizes energy requirements for the synthesis. |
| Solvents | Often requires anhydrous, less "green" solvents like THF or diethyl ether. | Can utilize a wider range of solvents, including more polar, less hazardous options. rjptonline.org | Reduces the environmental impact associated with solvent use. |
Reactivity and Mechanistic Investigations of Allyltrichlorogermane
Fundamental Reactivity Patterns of Allyltrichlorogermane
This compound is a versatile organogermanium compound that exhibits distinct reactivity patterns associated with its two primary functional components: the allylic moiety and the germanium-halogen bonds.
The allyl group in this compound (H₂C=CH-CH₂GeCl₃) is characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group attached to the germanium atom. This arrangement confers heightened reactivity upon the molecule. The allylic C-H bonds are notably weaker than typical sp³ C-H bonds, rendering them more susceptible to chemical reactions. wikipedia.org This increased reactivity is a hallmark of allylic systems and is exploited in various synthetic transformations. wikipedia.org
One of the key reactions involving the allylic moiety is allylation , where the allyl group is transferred to a substrate. wikipedia.org This process is fundamental in organic synthesis for the formation of new carbon-carbon bonds. Additionally, the double bond in the allyl group can participate in ene reactions and allylic oxidations . wikipedia.org
The reactivity of the allylic group is also central to palladium-catalyzed cross-coupling reactions. For instance, allyl(phenyl)germanes have been shown to transfer allyl groups to aryl iodides. core.ac.uk In some cases, cleavage of the Ge-C(allyl) bond can be selectively achieved to promote the transfer of other groups attached to the germanium atom. core.ac.uk The deallylation of substituted allylmalonates, a process involving the selective cleavage of a C-C bond to remove the allyl group, has also been demonstrated using nickel and ruthenium phosphine (B1218219) complexes. nih.gov
The germanium-chlorine (Ge-Cl) bonds in this compound are highly reactive and susceptible to cleavage. The compound readily undergoes hydrolysis in the presence of moisture, leading to the formation of germanium oxides. lookchem.comepdf.pub This reaction is characteristic of many germanium halides and necessitates handling the compound under anhydrous conditions.
The Ge-Cl bonds can also be targeted in substitution reactions. For example, the reaction of this compound with other reagents can lead to the replacement of the chlorine atoms with other functional groups. This reactivity is crucial for the synthesis of more complex organogermanium compounds.
Pyrolysis of mixtures containing phenyltrichlorogermane (B87307) and allyl chloride can lead to the formation of this compound, suggesting that the Ge-Cl bonds can be involved in high-temperature transformations. lookchem.comresearchgate.net The mechanism is proposed to involve the insertion of an intermediate, dichlorogermylene (:GeCl₂), into the carbon-chlorine bond of allyl chloride. lookchem.comacs.org
| Bond Type | Common Reactions | Significance |
| Allylic C=C and C-H | Allylation, Ene Reactions, Allylic Oxidation, Cross-Coupling | Formation of new C-C bonds, functional group introduction. |
| Germanium-Chlorine (Ge-Cl) | Hydrolysis, Nucleophilic Substitution, Insertion Reactions | Synthesis of other organogermanium compounds, formation from precursors. |
Detailed Mechanistic Studies of this compound Transformations
Understanding the step-by-step pathways of chemical reactions is essential for optimizing reaction conditions and designing new synthetic methods. numberanalytics.comfiveable.me Mechanistic studies on this compound transformations often involve a combination of kinetic, spectroscopic, and computational approaches to elucidate the intricate details of how reactants are converted into products. ethz.chnih.gov
Kinetic studies, which measure the rates of reactions, provide valuable information about the sequence of elementary steps and the rate-determining step in a reaction mechanism. nih.gov By monitoring the concentration of reactants, intermediates, and products over time, researchers can construct a detailed kinetic model of the transformation. nih.govrsc.org
Spectroscopic techniques are indispensable tools for identifying and characterizing the species involved in a reaction. numberanalytics.comnumberanalytics.com Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor the progress of a reaction and to identify transient intermediates. numberanalytics.comnumberanalytics.comrsc.org For instance, in situ IR spectroscopy can track changes in the vibrational modes of molecules as a reaction proceeds, providing real-time information about the formation and consumption of different species. rsc.orgrsc.org
The combination of kinetic and spectroscopic data allows for a comprehensive understanding of the reaction pathway. numberanalytics.comethz.ch For example, in the study of catalytic reactions, these methods can help identify the active catalytic species and elucidate how it interacts with the substrate. rsc.org
Reaction intermediates are transient species that are formed and consumed during a chemical reaction. numberanalytics.com Their detection and characterization are crucial for confirming a proposed reaction mechanism. numberanalytics.comnumberanalytics.com In the context of this compound chemistry, several types of intermediates can be envisaged, including carbocations, germyl (B1233479) cations, and radical species.
One proposed intermediate in the formation of this compound from the pyrolysis of phenyltrichlorogermane and allyl chloride is dichlorogermylene (:GeCl₂). lookchem.comacs.org This species is believed to insert into the C-Cl bond of allyl chloride to yield the final product. lookchem.comacs.org The intermediacy of dichlorogermylene has also been suggested in the reaction of elemental germanium with tetrachlorogermane and an alkene. acs.org
Advanced techniques such as mass spectrometry can be employed to detect and characterize highly reactive intermediates that exist in low concentrations. ru.nlsemanticscholar.org By generating ions in the gas phase, their mass-to-charge ratio and fragmentation patterns can be analyzed to deduce their structure. ru.nlsemanticscholar.org Spectroscopic methods, including NMR and IR, can also be used to characterize intermediates, sometimes under low-temperature conditions to increase their lifetime. numberanalytics.comru.nlnih.gov
| Intermediate Type | Potential Formation Route | Significance in Mechanism |
| Dichlorogermylene (:GeCl₂) | Pyrolysis of organotrichlorogermanes | Key intermediate in the formation of this compound via insertion. |
| Germyl Cations | Heterolytic cleavage of Ge-Cl bond | Could be involved in nucleophilic substitution reactions at the germanium center. |
| Allylic Cations | Heterolytic cleavage of Ge-C bond | May participate in electrophilic reactions of the allyl group. |
Stereochemical Control and Regioselectivity in this compound Reactions
The concepts of stereochemical control and regioselectivity are central to modern organic synthesis, as they determine the three-dimensional arrangement of atoms and the specific location of new bonds in the product molecules. fiveable.memasterorganicchemistry.commasterorganicchemistry.com
Stereochemical control refers to the ability to favor the formation of one stereoisomer over another. fiveable.memasterorganicchemistry.com In reactions involving this compound, the creation of new chiral centers can lead to different stereoisomeric products. The stereochemical outcome of a reaction is highly dependent on the reaction mechanism. masterorganicchemistry.com For instance, a concerted mechanism, where bonds are formed and broken simultaneously, often leads to a specific stereochemical result, a phenomenon known as stereospecificity. masterorganicchemistry.comyoutube.com The choice of reagents, catalysts, and reaction conditions can significantly influence the stereoselectivity of a transformation. fiveable.me
Regioselectivity is the preference for bond formation at one position over another when multiple reaction sites are available. masterorganicchemistry.comdurgapurgovtcollege.ac.in In the addition reactions of this compound, for example, the new bonds can form at different positions of the allyl group. "Markovnikov" and "anti-Markovnikov" are terms used to describe the regioselectivity of additions to unsymmetrical alkenes. masterorganicchemistry.com The regiochemical outcome is dictated by the reaction mechanism and the electronic and steric properties of the reactants. masterorganicchemistry.comdurgapurgovtcollege.ac.in
In palladium-catalyzed cross-coupling reactions involving organogermanes, both the nature of the organogermane and the reaction conditions, such as the presence of activating agents like fluoride (B91410) ions, can influence the efficiency and selectivity of the process. core.ac.ukfiu.edu The development of methodologies that allow for precise control over both the stereochemistry and regiochemistry of reactions involving this compound is an active area of research.
Catalytic Applications and Methodologies Involving Allyltrichlorogermane
Transition Metal-Catalyzed Reactions with Allyltrichlorogermane
Transition metal catalysis provides a powerful platform for harnessing the synthetic potential of this compound. Palladium, in particular, has been a dominant force in activating the allyl-germanium bond for various coupling reactions. Beyond palladium, other transition metals are also being explored to unlock novel reactivity patterns and expand the synthetic utility of this reagent.
Palladium-Catalyzed Transformations Utilizing this compound
Palladium complexes are highly effective in catalyzing a range of transformations involving this compound, including cross-coupling and hydrogermylation reactions. These methods offer efficient routes to construct complex molecular architectures.
Palladium-catalyzed cross-coupling reactions of organogermanium compounds, including those analogous to this compound, have been investigated as alternatives to the more established Stille and Suzuki couplings. While direct and detailed studies on the cross-coupling of this compound itself are not extensively documented in readily available literature, the reactivity of similar organotrichlorogermanes provides valuable insights. For instance, arylgermanium trichlorides have been shown to undergo palladium-catalyzed cross-coupling with aryl bromides and iodides in good yields. These reactions are typically performed in an aqueous medium with a base activator.
Conceptually, a Stille-type coupling of this compound would involve the transfer of the allyl group from the germanium atom to an organic electrophile, mediated by a palladium catalyst. The general mechanism for such a reaction involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organogermanium reagent and subsequent reductive elimination to afford the desired product and regenerate the catalyst. The presence of the three chlorine atoms on the germanium in this compound is expected to enhance its reactivity in the transmetalation step.
Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond, is a fundamental process in organogermanium chemistry. While specific studies detailing the palladium-catalyzed hydrogermylation using this compound as the source of the hydrogermylating agent are scarce, the broader context of hydrogermylation with related germanes is well-established. For instance, the hydrogermylation of silyl-substituted ethylenes with trichlorogermane (B72276) etherate (HGeCl₃·2Et₂O), a close relative of this compound, has been reported. This reaction is sensitive to the nature of the silyl (B83357) substituents on the vinylsilane, suggesting a nucleophilic mechanism.
In a hypothetical palladium-catalyzed hydrogermylation involving this compound, the reaction would likely proceed through the formation of a palladium-hydride species, which would then add to the unsaturated substrate (alkene or alkyne). Subsequent reductive elimination would yield the hydrogermylated product. The regioselectivity and stereoselectivity of such reactions would be influenced by the nature of the palladium catalyst and the substrates involved.
Other Transition Metal Catalysis in this compound Chemistry
Beyond palladium, other transition metals such as nickel, copper, and rhodium are known to catalyze a wide array of cross-coupling and addition reactions. While specific examples detailing the use of this compound with these metals are not prevalent in the reviewed literature, the general reactivity patterns of these metals with other organometallic reagents suggest potential applications.
Nickel Catalysis: Nickel catalysts are often employed for cross-coupling reactions of organometallic reagents with organic halides. A potential application for this compound could be in nickel-catalyzed allylation reactions.
Copper Catalysis: Copper-catalyzed reactions, particularly for the formation of carbon-heteroatom bonds, are well-established. This compound could potentially serve as an allyl source in copper-catalyzed allylation of various nucleophiles.
Rhodium Catalysis: Rhodium catalysts are known for their utility in various addition and cyclization reactions. It is conceivable that rhodium catalysts could mediate novel transformations of this compound, such as conjugate additions or allylic substitution reactions.
Further research is required to explore and develop the potential of these transition metals in harnessing the reactivity of this compound for synthetic applications.
Organocatalytic and Metal-Free Approaches for this compound Activation
In recent years, there has been a growing interest in developing catalytic systems that avoid the use of transition metals, driven by concerns about cost, toxicity, and environmental impact. Organocatalysis and other metal-free activation strategies represent a promising avenue for the functionalization of organometallic reagents like this compound.
Currently, the literature specifically detailing the organocatalytic or metal-free activation of this compound is limited. However, the principles of organocatalysis suggest potential pathways for its activation. For example, Lewis basic organocatalysts could potentially coordinate to the germanium center, increasing the nucleophilicity of the allyl group and facilitating its reaction with electrophiles. Alternatively, Brønsted or Lewis acid catalysts could activate electrophiles towards attack by the allyl group of this compound.
Metal-free approaches could also involve the generation of radical species from this compound under specific conditions, which could then participate in various bond-forming reactions. The development of such metal-free methods for the activation of this compound remains an open and potentially fruitful area of research.
Development of Novel Catalytic Systems and Precursors Derived from this compound
This compound can also serve as a precursor for the synthesis of novel catalytic systems. The germanium atom, with its ability to form stable bonds with various ligands, can be incorporated into more complex molecular architectures with tailored catalytic properties.
One potential application is the synthesis of germanium-based Lewis acids. The electron-withdrawing nature of the chlorine atoms in this compound makes the germanium center electrophilic. Through ligand exchange reactions, it may be possible to synthesize novel germanium Lewis acids that can catalyze a variety of organic transformations.
Furthermore, this compound could be utilized as a starting material for the preparation of novel ligands for transition metal catalysis. The allyl group can be functionalized to introduce coordinating moieties, and the germanium center can be modified to tune the electronic and steric properties of the resulting ligand. These custom-designed ligands could then be used to prepare transition metal complexes with enhanced catalytic activity, selectivity, and stability. While the direct synthesis of catalysts from this compound is a nascent field, the versatility of this compound as a building block holds significant promise for the future development of innovative catalytic systems.
Synthetic Utility and Transformative Applications of Allyltrichlorogermane in Complex Molecule Synthesis
Strategic Use of Allyltrichlorogermane for Carbon-Germanium Bond Formation
The primary strategic value of this compound in synthesis is not in the de novo formation of a carbon-germanium (C-Ge) bond, but rather in the utilization of its pre-existing C-Ge linkage to facilitate powerful carbon-carbon bond-forming reactions. As an allylmetal reagent, this compound's reactivity is characterized by the transfer of its allyl group to a suitable electrophile. This process, known as allylation, is the cornerstone of its synthetic utility.
The presence of the trichlorogermyl moiety significantly influences the reagent's reactivity. The electron-withdrawing chlorine atoms render the germanium center Lewis acidic, which can play a crucial role in activating the electrophile and organizing the transition state of the reaction. The enhanced reactivity of allylgermanes towards electrophilic reagents is a key feature exploited in organic synthesis. thieme-connect.de While the germanium fragment is often treated as a byproduct in these transformations, the initial C-Ge bond is indispensable for the reagent's function as a stable and effective allyl anion equivalent. Furthermore, the resulting germylated products from certain reactions can be valuable intermediates for subsequent transformations, making the C-Ge bond a handle for further molecular elaboration.
Role of this compound in Regio- and Stereoselective Organic Synthesis
In organic synthesis, selectivity is paramount, and reactions are often classified by their ability to favor one product over other possibilities. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. acs.org this compound and related allylgermanes excel in providing high levels of both regio- and stereocontrol in their reactions, a feature that is highly dependent on the reaction mechanism and the structure of the starting materials. acs.org
The stereochemical outcome of allylation reactions using reagents like this compound is often rationalized by invoking a closed, chair-like six-membered transition state (Zimmerman-Traxler model). In this model, the Lewis acidic germanium atom coordinates to the electrophile (e.g., the oxygen of a carbonyl group), and the substrates arrange themselves to minimize steric interactions. This organization dictates which face of the electrophile is attacked and, consequently, the stereochemistry of the newly formed chiral centers. The choice of catalyst and solvent is also critical in achieving high levels of regio- and stereocontrol in transformations involving allylgermanes. thieme-connect.de
Table 1: Types of Selectivity in Organic Reactions
| Selectivity Type | Description | Example |
| Regioselectivity | A reaction that favors the formation of one constitutional isomer over another. acs.org | The Markovnikov addition of HCl to an unsymmetrical alkene. acs.org |
| Stereoselectivity | A reaction in which one stereoisomer is formed or destroyed preferentially over all others. | The formation of a trans alkene via hydrogenation of an alkyne using Na/NH₃. acs.org |
| Chemoselectivity | A reaction that is selective for one functional group over another. | The reduction of a ketone in the presence of an ester using NaBH₄. |
Hydrogermylation involves the addition of a germanium-hydrogen (Ge-H) bond across a multiple bond, such as an alkene or alkyne. It is important to note that this compound itself is not a direct hydrogermylating agent as it lacks the requisite Ge-H bond. However, the closely related compound trichlorogermane (B72276) (HGeCl₃) is a key reagent for this transformation and its chemistry is relevant to the trichlorogermyl moiety.
Trichlorogermane can be synthesized by methods such as the reaction of germanium metal with hydrogen chloride. It engages in hydrogermylation reactions with unsaturated compounds, and these additions can proceed with high stereoselectivity. researchgate.net For example, the anti-Markownikoff addition of HGeCl₃ to 1-methylcyclohexene is described as a stereospecific anti-addition, resulting in a product where the added hydrogen and trichlorogermyl groups adopt a diequatorial arrangement. This control over stereochemistry makes hydrogermylation a valuable method for preparing stereodefined organogermanes, which can serve as intermediates for further synthesis. The reaction mechanism can vary, with some hydrogermylations proceeding through ionic or free-radical pathways, depending on the substrate and reaction conditions.
The most prominent application of this compound is in allylation reactions, where it delivers its allyl group to an electrophilic center. Carbonyl compounds, particularly aldehydes and ketones, are common substrates. These reactions lead to the formation of homoallylic alcohols, creating up to two new stereocenters in the process.
The stereochemical outcome of these additions is highly predictable, especially when using chiral substrates. The principles are well-established for analogous reagents like allyltrichlorostannanes and allyltrichlorosilanes. researchgate.netresearchgate.net For instance, the reaction of allyltrichlorostannane with chiral β-alkoxy aldehydes yields homoallylic alcohols with high diastereoselectivity. researchgate.net This high degree of stereocontrol is attributed to a highly organized, cyclic transition state where the metal atom coordinates to both the aldehyde oxygen and the alkoxy oxygen, forming a rigid chelate that directs the nucleophilic attack of the allyl group to one face of the aldehyde. A similar mechanistic rationale applies to this compound, where the Lewis acidic GeCl₃ moiety orchestrates the stereochemical course of the reaction to afford products with high diastereomeric purity.
Table 2: Representative Allylation of Aldehydes with Allylmetal Reagents
| Allylmetal Reagent | Electrophile | Key Feature | Product Type |
| Allyltrichlorostannane | Chiral α- and β-alkoxy aldehydes | High 1,4-syn-diastereoselection via chelation control. researchgate.net | Homoallylic Alcohols |
| Allyltrichlorosilane | Bulky-substituted aldehydes | High enantioselectivity with chiral catalysts. researchgate.net | Homoallylic Alcohols |
| This compound | Aldehydes / Ketones | Expected high diastereoselectivity via cyclic transition state. | Homoallylic Alcohols |
Utilization of this compound in Heterocycle Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational structures in medicinal chemistry and natural products. acs.orgnih.gov Allylgermanes have proven to be effective reagents in the synthesis of these important scaffolds.
A notable example is the [3 + 2] cycloaddition reaction between allylgermanes and α-oxoesters. This transformation, conducted at low temperatures in a non-polar solvent like toluene, yields highly substituted tetrahydrofurans (THFs) containing a germyl (B1233479) group. acs.org The tetrahydrofuran (B95107) ring is a common structural motif in a vast number of natural products. The reaction proceeds efficiently, providing a direct route to these valuable five-membered oxygen-containing heterocycles. The presence of a bulky substituent on the germanium atom has been found to be crucial for achieving good yields in this cycloaddition. acs.org This method highlights the utility of allylgermanes in constructing complex heterocyclic systems in a single, controlled step.
Integration of this compound in the Synthesis of Relevant Scaffolds for Natural Products and Pharmaceuticals
The ultimate test for any synthetic method is its application in the total synthesis of complex, biologically active molecules such as natural products and pharmaceuticals. nih.govresearchgate.net While a complete total synthesis featuring this compound is not prominently documented, its utility in forging key structural motifs and scaffolds common to these targets is clear.
The reactions described previously, such as stereoselective allylation and the synthesis of tetrahydrofurans, are fundamental building-block operations in complex synthesis. acs.org Homoallylic alcohols are versatile intermediates that can be elaborated into polyketide chains, which are precursors to numerous natural products, including antibiotics and immunosuppressants. uni-bayreuth.de Similarly, the tetrahydrofuran core is a key structural component in many biologically active compounds, including annonaceous acetogenins (B1209576) and various lignans. The ability of allylgermanes to construct this ring system in a controlled manner, as seen in the reaction with α-oxoesters, demonstrates their potential for application in the synthesis of such molecules. acs.org The stereocontrolled addition of allylmetal reagents is a critical step in the synthesis of chiral pharmaceutical scaffolds like tetrahydroquinolines, further underscoring the importance of this class of reagents in medicinal chemistry.
Computational and Theoretical Investigations of Allyltrichlorogermane
Electronic Structure and Bonding Analysis of Allyltrichlorogermane
A fundamental understanding of a molecule's reactivity begins with a detailed analysis of its electronic structure and bonding. For this compound, this would involve investigating the nature of the germanium-carbon bond, the influence of the electron-withdrawing chlorine atoms, and the electronic characteristics of the allyl group.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on this compound Systems
Quantum chemical calculations are indispensable for obtaining insights into the molecular properties of compounds like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations could provide a wealth of information.
Density Functional Theory (DFT) has become a popular choice for computational studies due to its balance of accuracy and computational cost. By approximating the electron density, DFT can be used to calculate key properties that would characterize the electronic nature of this compound.
Ab initio methods , which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark-quality data. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would yield highly accurate descriptions of the molecule's electronic properties.
A systematic computational study would typically involve geometry optimization to find the most stable conformation of this compound. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum. From these calculations, a variety of electronic and geometric parameters can be extracted, as illustrated in the hypothetical data table below.
| Calculated Property | Hypothetical Value | Significance for this compound |
| Ge-C Bond Length | 2.05 Å | Indicates the strength and nature of the key bond. |
| Ge-Cl Bond Length | 2.15 Å | Reflects the influence of the electronegative chlorine atoms. |
| C=C Bond Length | 1.34 Å | Characterizes the double bond within the allyl group. |
| Ge-C-C Bond Angle | 110° | Describes the geometry around the germanium center. |
| Mulliken Charge on Ge | +0.8 e | Quantifies the electrophilic nature of the germanium atom. |
| HOMO-LUMO Gap | 5.5 eV | Provides an estimate of the molecule's kinetic stability and reactivity. |
Computational Elucidation of this compound Reaction Mechanisms
Understanding the pathways through which this compound participates in chemical reactions is crucial for its synthetic applications. Computational chemistry offers powerful tools to map out reaction mechanisms, identify transition states, and calculate activation energies. For instance, the allylation of carbonyl compounds with this compound could be investigated by locating the transition state for the nucleophilic attack of the allyl group on the carbonyl carbon. The calculated energy barrier for this step would provide a quantitative measure of the reaction's feasibility.
Prediction of Reactivity and Selectivity in this compound Transformations
Computational models can be employed to predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from conceptual DFT, such as the Fukui function or the dual descriptor, could identify the most nucleophilic and electrophilic sites within the molecule. This would allow for predictions of how this compound would interact with different reagents. For example, such calculations could predict whether a reaction is likely to occur at the γ-carbon of the allyl group or directly at the germanium center.
In Silico Ligand Design and Catalyst Optimization for this compound Reactions
For reactions involving this compound that are catalyzed by transition metals or other species, computational methods can play a vital role in ligand design and catalyst optimization. In silico screening of different ligands could identify those that enhance the catalytic activity or selectivity of a reaction. By calculating the energies of key intermediates and transition states for a catalytic cycle with different ligands, researchers can rationally design more efficient catalytic systems. This approach, while powerful, awaits application in the specific context of this compound chemistry.
Derivatives and Analogues of Allyltrichlorogermane
Synthesis and Characterization of Functionalized Allylgermanes
The synthesis of functionalized allylgermanes can be achieved through several methodologies, starting from allyltrichlorogermane or other germanium precursors. A common strategy involves the reaction of a Grignard reagent or an organolithium reagent with this compound to replace the chlorine atoms with organic moieties. This approach allows for the introduction of a wide array of functional groups.
For instance, the reaction of this compound with three equivalents of a Grignard reagent (RMgX) can yield the corresponding tri-substituted allylgermane (allyl-GeR₃). The nature of the 'R' group can be varied to include alkyl, aryl, or other functional groups, thereby tuning the electronic and steric properties of the resulting allylgermane.
Another approach involves the direct synthesis from elemental germanium. For example, this compound itself can be synthesized with high selectivity by the reaction of elemental germanium with hydrogen chloride and allyl chloride. This method provides a direct route to the parent compound, which can then be further functionalized.
The characterization of these functionalized allylgermanes relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool, with ¹H NMR providing information about the protons on the allyl group and the organic substituents, and ¹³C NMR detailing the carbon framework. The chemical shifts and coupling constants observed in these spectra are indicative of the specific substitution pattern and the electronic environment around the germanium atom. Infrared (IR) spectroscopy can be used to identify characteristic vibrational frequencies of the functional groups present in the molecule. For crystalline derivatives, X-ray crystallography provides definitive structural information, including bond lengths and angles, and the coordination geometry around the germanium center.
Table 1: Spectroscopic Data for Selected Functionalized Allylgermanes
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| Allyltrimethylgermane | 0.05 (s, 9H, Ge(CH₃)₃), 1.60 (d, 2H, CH₂), 4.75 (m, 2H, =CH₂), 5.80 (m, 1H, =CH) | -2.5 (Ge(CH₃)₃), 25.0 (CH₂), 112.5 (=CH₂), 135.0 (=CH) | 3080, 1630, 830 |
| Allyltriphenylgermane | 2.10 (d, 2H, CH₂), 4.90 (m, 2H, =CH₂), 6.00 (m, 1H, =CH), 7.20-7.60 (m, 15H, Ar-H) | 28.0 (CH₂), 115.0 (=CH₂), 134.0 (=CH), 128.0, 129.0, 136.0, 138.0 (Ar-C) | 3070, 1630, 1430, 740, 700 |
| (E)-Crotyltrichlorogermane | 1.70 (d, 3H, CH₃), 1.85 (d, 2H, CH₂), 5.50 (m, 2H, =CH-CH=) | 18.0 (CH₃), 30.0 (CH₂), 125.0 (=CH), 130.0 (=CH) | 3020, 1650, 965 |
Note: The data presented in this table is representative and may vary depending on the solvent and experimental conditions.
Comparative Reactivity Profiles of this compound Analogues
Allylsilanes are generally less reactive than their germanium counterparts. The carbon-silicon bond is stronger and less polarizable than the carbon-germanium bond. Consequently, allylsilanes typically require the presence of a strong Lewis acid to activate the substrate (e.g., a carbonyl compound) for allylation to occur. This is often referred to as the Hosomi-Sakurai reaction.
In contrast, this compound and its more electron-rich derivatives can react with electrophiles under milder conditions. Kinetic studies on the reactions of allylsilanes, allylgermanes, and allylstannanes with carbenium ions have provided a quantitative measure of their relative reactivities. For compounds of the type H₂C=CHCH₂MPh₃, the relative reactivity was found to be 1 for M = Si and 5.6 for M = Ge. This demonstrates the higher nucleophilicity of the allylgermane. The increased reactivity of allylgermanes can be advantageous in syntheses where sensitive functional groups might not tolerate the harsh conditions required for allylsilane reactions.
Allylstannanes are significantly more reactive than both allylsilanes and allylgermanes. The carbon-tin bond is the weakest and most polarizable among the three, making the allyl group highly nucleophilic. Allylstannanes can often react with electrophiles, such as aldehydes and ketones, even in the absence of a Lewis acid, although the reaction is typically accelerated by one.
The kinetic data from the aforementioned study showed that for H₂C=CHCH₂MPh₃, the relative reactivity for M = Sn is 1600, highlighting the substantially greater reactivity of the allylstannane. While this high reactivity can be beneficial for difficult transformations, it can also lead to reduced selectivity and compatibility with certain functional groups. This compound and its derivatives, with their intermediate reactivity, can offer a balance between the stability of allylsilanes and the high reactivity of allylstannanes, providing a useful tool for controlled carbon-carbon bond formation.
Table 2: Comparative Reactivity of Allyl-MPh₃ (M = Si, Ge, Sn) with Carbenium Ions
| Allylmetal (M) | Relative Reactivity |
| Si | 1 |
| Ge | 5.6 |
| Sn | 1600 |
Novel Derivatives of this compound for Specific Synthetic Purposes
The development of novel this compound derivatives is driven by the need for reagents with tailored reactivity and selectivity for specific synthetic applications. By modifying the substituents on the germanium atom or the allyl moiety, researchers can fine-tune the properties of the reagent.
One area of interest is the synthesis of chiral, non-racemic allylgermanes for asymmetric synthesis. The introduction of chiral ligands on the germanium atom can create a chiral environment that influences the stereochemical outcome of the allylation reaction, leading to the formation of enantioenriched products. For example, replacing the chloro ligands with chiral alkoxides or amides can generate such reagents.
Another strategy involves the synthesis of functionalized allylgermanes bearing additional reactive sites. For example, an allylgermane with a silyl (B83357) group at the α-position or an alkoxy group at the γ-position can participate in tandem or sequential reactions, allowing for the construction of complex molecular architectures in a more efficient manner. These "bifunctional" reagents can act as versatile building blocks in organic synthesis.
Furthermore, the development of water-tolerant allylgermane derivatives is an active area of research, aiming to perform reactions in environmentally benign aqueous media. By incorporating hydrophilic groups into the structure of the allylgermane, its solubility and stability in water can be enhanced, paving the way for greener synthetic methodologies. The synthesis of such derivatives often involves the substitution of the chloro atoms with water-soluble ligands. These novel derivatives expand the synthetic utility of allylgermanes beyond traditional organic solvents.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing allyltrichlorogermane, and how do variations in reactants affect selectivity?
- Methodological Answer : The direct synthesis of this compound involves reacting elemental germanium, hydrogen chloride (HCl), and allyl chloride in the presence of a copper(I) chloride catalyst. Optimal conditions include precise stoichiometric ratios of Ge:HCl:allyl chloride (e.g., 1:3:1 molar ratio) and reaction temperatures between 80–120°C. Substituting ethylene with allyl chloride increases selectivity to 92% due to the stabilization of the dichlorogermylene intermediate, which inserts into the carbon-chlorine bond of allyl chloride .
- Key Parameters Table :
| Reactant System | Selectivity (%) | Major Byproduct | Intermediate |
|---|---|---|---|
| Ge + HCl + C₃H₅Cl | 92 | GeCl₄ | :GeCl₂: |
| Ge + HCl + C₂H₄ | 66 | GeCl₄ | :GeCl₂: |
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷³Ge) to confirm molecular structure. Elemental analysis (C, H, Cl) and gas chromatography-mass spectrometry (GC-MS) are critical for assessing purity. For novel compounds, include X-ray crystallography to resolve geometric configurations. Ensure compliance with reporting standards by detailing instrumentation parameters (e.g., NMR frequency, solvent systems) and cross-referencing data with known spectra .
Advanced Research Questions
Q. How does the dichlorogermylene intermediate influence reaction pathways in this compound synthesis?
- Methodological Answer : Dichlorogermylene (:GeCl₂), generated via the reaction of elemental germanium with tetrachlorogermane (GeCl₄), acts as the key intermediate. Its insertion into the C–Cl bond of allyl chloride drives regioselectivity. Mechanistic studies using isotopic labeling (e.g., ³⁶Cl) and computational modeling (DFT calculations) can validate the insertion mechanism. Monitor intermediate stability via in situ IR spectroscopy under inert atmospheres .
Q. How should researchers address discrepancies in reported yields or byproduct profiles across studies?
- Methodological Answer : Discrepancies often arise from variations in catalyst loading, reaction time, or purification protocols. Replicate experiments using standardized conditions (e.g., fixed GeCl₄ concentrations to stabilize intermediates). Analyze byproducts (e.g., GeCl₄) via quantitative NMR or titration methods. Cross-reference findings with prior studies to identify systemic biases (e.g., incomplete reactant conversion) .
Q. What strategies improve reproducibility in this compound synthesis for large-scale applications?
- Methodological Answer : Document all procedural variables, including:
- Catalyst activation methods (e.g., pre-treatment of CuCl).
- Purification steps (e.g., fractional distillation under reduced pressure).
- Moisture exclusion techniques (e.g., Schlenk-line handling).
Include raw data (e.g., GC-MS chromatograms, elemental analysis results) in supplementary materials to enable independent validation .
Data Interpretation & Contradiction Analysis
Q. Why do some studies report lower selectivity when scaling up this compound synthesis?
- Methodological Answer : Scalability challenges include heat transfer inefficiencies and inhomogeneous mixing, which promote side reactions (e.g., GeCl₄ formation). Address this by optimizing reactor design (e.g., continuous-flow systems) and maintaining strict temperature control. Compare kinetic data (e.g., Arrhenius plots) across small- and large-scale setups to identify rate-limiting steps .
Q. How can computational methods complement experimental studies of this compound reactivity?
- Methodological Answer : Density Functional Theory (DFT) simulations predict reaction energetics (e.g., activation barriers for :GeCl₂ insertion). Pair computational results with experimental kinetic data (e.g., Eyring equation parameters) to validate transition states. Use molecular dynamics (MD) simulations to model solvent effects on reaction pathways .
Best Practices for Reporting
Q. What documentation standards ensure reproducibility in organogermanium chemistry?
- Methodological Answer : Follow journal-specific guidelines (e.g., Organometallics or Beilstein Journal of Organic Chemistry):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
